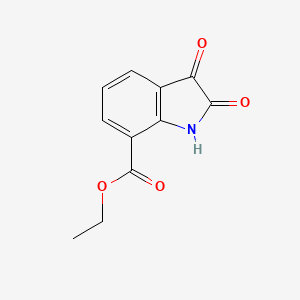

Ethyl 2,3-dioxoindoline-7-carboxylate

Overview

Description

Ethyl 2,3-dioxoindoline-7-carboxylate is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 219.2 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 2,3-dioxoindoline derivatives, such as Ethyl 2,3-dioxoindoline-7-carboxylate, involves methods like Sandmeyer’s and Stolle process . These methods involve the use of isatin derivatives . The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .Molecular Structure Analysis

The molecular structure of Ethyl 2,3-dioxoindoline-7-carboxylate is represented by the InChI code1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14) . Chemical Reactions Analysis

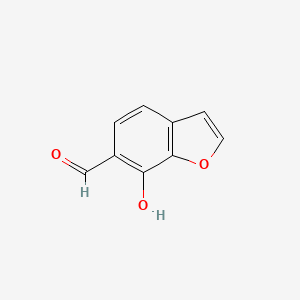

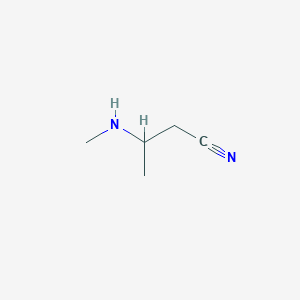

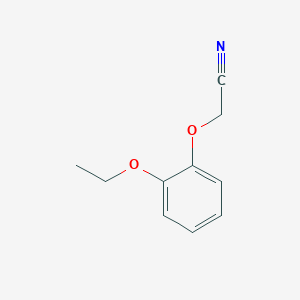

The chemical reactions of Ethyl 2,3-dioxoindoline-7-carboxylate involve a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .Physical And Chemical Properties Analysis

Ethyl 2,3-dioxoindoline-7-carboxylate is a solid compound . It has a molecular weight of 219.2 . The InChI code representing its molecular structure is1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14) .

Scientific Research Applications

1. Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2,3-dioxoindoline-7-carboxylate is utilized in the synthesis of highly functionalized tetrahydropyridines, showcasing complete regioselectivity and high diastereoselectivities in the process. This synthesis involves annulation reactions with N-tosylimines, using organic phosphine catalysts (Zhu, Lan, & Kwon, 2003).

2. Creation of Indole Derivatives

This chemical plays a role in creating various indole derivatives, essential in chemical research. For instance, ethyl 3-methylindole-2-carboxylate can be rearranged to ethyl 3-methyl-2-oxoindoline-3-carboxylate, a transformation that highlights the versatility and reactivity of ethyl 2,3-dioxoindoline-7-carboxylate in chemical reactions (Acheson, Prince, & Procter, 1979).

3. Development of Organic Photodiodes

Ethyl 2,3-dioxoindoline-7-carboxylate derivatives are used in the fabrication of organic photodiodes. The synthesized compounds demonstrate unique optical behaviors, making them suitable for manufacturing nanostructured films used in photodiode applications (Elkanzi, Farag, Roushdy, & Mansour, 2020).

4. Novel Syntheses in Medicinal Chemistry

While avoiding details on drug use and dosage, it's noteworthy that ethyl 2,3-dioxoindoline-7-carboxylate is integral in synthesizing various compounds in medicinal chemistry. For instance, its derivatives have been synthesized and shown antimicrobial activities against specific bacteria strains, contributing significantly to the field of medicinal chemistry and drug development (Qin, Song, Han, Wang, & Yu, 2011).

Mechanism of Action

The mechanism of action of Ethyl 2,3-dioxoindoline-7-carboxylate involves the condensation of ethyl cyanoacetate and salicylaldehyde . This condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .

Safety and Hazards

properties

IUPAC Name |

ethyl 2,3-dioxo-1H-indole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)7-5-3-4-6-8(7)12-10(14)9(6)13/h3-5H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURYXCQOCQXORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372790 | |

| Record name | ethyl 2,3-dioxo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dioxoindoline-7-carboxylate | |

CAS RN |

681464-74-4 | |

| Record name | ethyl 2,3-dioxo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

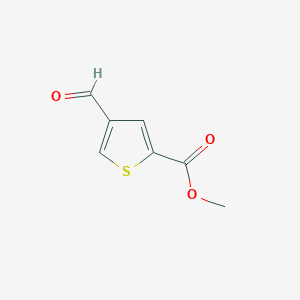

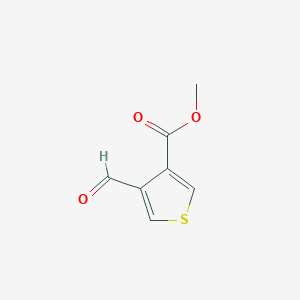

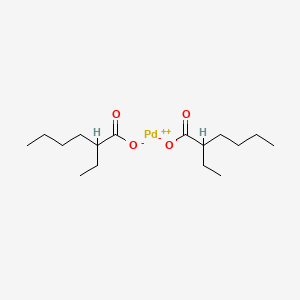

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonic acid, 4-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B3055902.png)

![Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-](/img/structure/B3055908.png)